molecular formula C11H12N2O B11905976 1-Isopropyl-1H-indazole-4-carbaldehyde

1-Isopropyl-1H-indazole-4-carbaldehyde

Cat. No.: B11905976
M. Wt: 188.23 g/mol
InChI Key: KDSAVDRBISESEF-UHFFFAOYSA-N
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Description

1-Isopropyl-1H-indazole-4-carbaldehyde is a chemical compound with the molecular formula C11H12N2O. It belongs to the indazole family, which is known for its diverse applications in medicinal chemistry and organic synthesis. This compound is characterized by an indazole ring substituted with an isopropyl group at the 1-position and a formyl group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Isopropyl-1H-indazole-4-carbaldehyde can be synthesized through various methods. One common approach involves the cyclization of ortho-substituted benzylidenehydrazines. For instance, the reaction between 2-fluorobenzaldehyde and hydrazine can produce indazole derivatives . Another method includes the Cu(OAc)2-catalyzed reaction of 2-(methylamino)benzonitrile with an organometallic reagent to form N-H ketimine species, followed by cyclization to yield the desired indazole .

Industrial Production Methods: Industrial production of this compound typically involves optimized synthetic routes that ensure high yield and purity. These methods often employ transition metal catalysts and solvent-free conditions to minimize byproducts and enhance efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-Isopropyl-1H-indazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The indazole ring can undergo electrophilic substitution reactions, where the formyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophilic reagents like halogens in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: 1-Isopropyl-1H-indazole-4-carboxylic acid.

    Reduction: 1-Isopropyl-1H-indazole-4-methanol.

    Substitution: Various substituted indazole derivatives depending on the electrophile used.

Comparison with Similar Compounds

    1H-Indazole: A parent compound with similar structural features but lacking the isopropyl and formyl groups.

    2H-Indazole: Another indazole derivative with different substitution patterns.

    1-Isopropyl-1H-indazole-3-carbaldehyde: A closely related compound with the formyl group at the 3-position instead of the 4-position.

Uniqueness: 1-Isopropyl-1H-indazole-4-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the isopropyl group at the 1-position and the formyl group at the 4-position allows for unique interactions and applications compared to other indazole derivatives .

Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

1-propan-2-ylindazole-4-carbaldehyde

InChI

InChI=1S/C11H12N2O/c1-8(2)13-11-5-3-4-9(7-14)10(11)6-12-13/h3-8H,1-2H3

InChI Key

KDSAVDRBISESEF-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=CC=CC(=C2C=N1)C=O

Origin of Product

United States

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